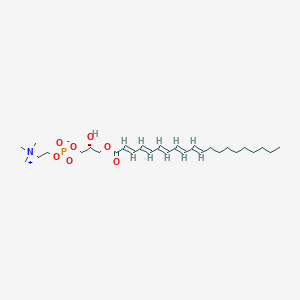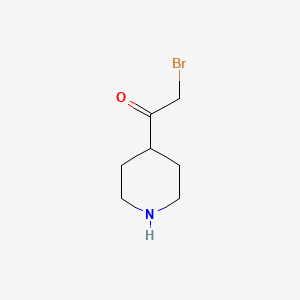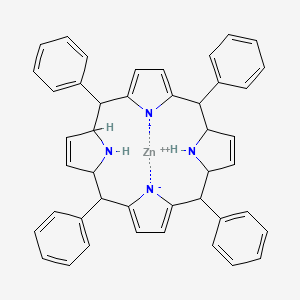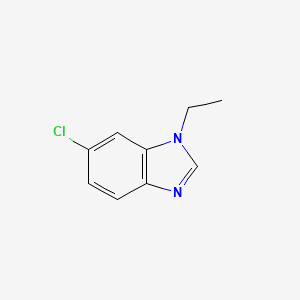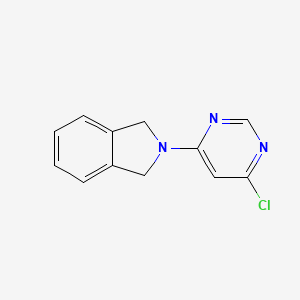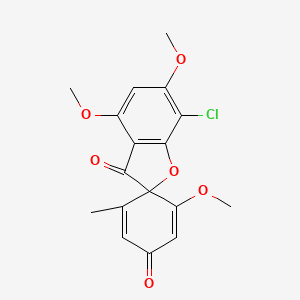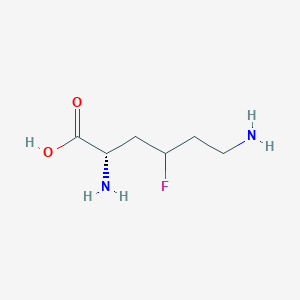
4-Fluoro-l-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-l-lysine is a fluorinated analog of the amino acid lysineThis compound has been studied for its potential as a selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme involved in various inflammatory processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One method described in the literature involves the synthesis of orthogonally protected 4-fluoro-l-lysine and 4,4-difluoro-l-lysine . The reaction conditions typically include the use of fluorinating agents and protecting groups to ensure selective fluorination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively detailed in the literature, the general approach would involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-l-lysine can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the fluorine atom can influence the reactivity and selectivity of these reactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include fluorinating agents, oxidizing agents, and reducing agents. For example, nucleophilic substitution reactions may involve reagents such as fluorodinitrobenzene (FDNB) or trinitrobenzenesulfonate (TNBS) .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, nucleophilic substitution reactions can yield products such as 2,4-dinitrophenyl-lysine or trinitrobenzene-lysine .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-l-lysine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex fluorinated compounds. In biology and medicine, it has been studied as a selective inhibitor of iNOS, which has implications for the treatment of inflammatory diseases . Additionally, fluorinated amino acids like this compound are used in the development of fluorinated protein and peptide materials for biomedical applications .
Wirkmechanismus
The mechanism of action of 4-fluoro-l-lysine involves its interaction with molecular targets such as iNOS. . This inhibition can reduce the production of nitric oxide, a molecule involved in various inflammatory processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 4-fluoro-l-lysine include other fluorinated amino acids such as 4,4-difluoro-l-lysine and 4-fluoro-l-NIL . These compounds also exhibit enhanced biological activity due to the presence of fluorine.
Uniqueness: this compound is unique in its selective inhibition of iNOS, which distinguishes it from other fluorinated amino acids.
Eigenschaften
CAS-Nummer |
742016-90-6 |
|---|---|
Molekularformel |
C6H13FN2O2 |
Molekulargewicht |
164.18 g/mol |
IUPAC-Name |
(2S)-2,6-diamino-4-fluorohexanoic acid |
InChI |
InChI=1S/C6H13FN2O2/c7-4(1-2-8)3-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4?,5-/m0/s1 |
InChI-Schlüssel |
GVDNZQCSQRVPGZ-AKGZTFGVSA-N |
Isomerische SMILES |
C(CN)C(C[C@@H](C(=O)O)N)F |
Kanonische SMILES |
C(CN)C(CC(C(=O)O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


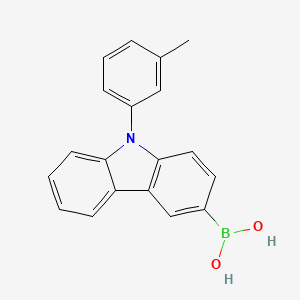
![2-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2-N-[6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]hexyl]-4-N-(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13407045.png)
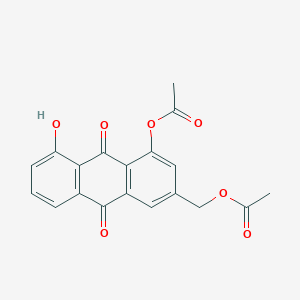
![3-(2-amino-2-oxoethoxy)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13407053.png)
![tert-butyl N-[(1-oxo-2,3-dihydro-1H-inden-5-yl)methyl]carbamate](/img/structure/B13407066.png)
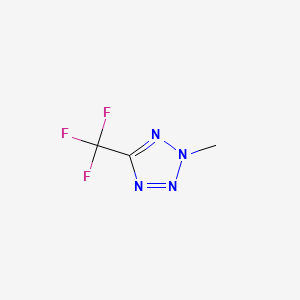
![3-(16-Ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl)propanoic acid](/img/structure/B13407080.png)
![Methy (3S,8S,9S)-3-(1,1-Dimethylethyl)-8-hydroxy-13,13-dimethyl-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-12-oxa-2,5,6,10-tetraazatetradecanoic Acid Ester](/img/structure/B13407089.png)
